(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide is a chiral compound with significant interest in organic and medicinal chemistry. This compound features a unique structure that includes a cyano group, an amino group, and a cyclopropyl group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for the bromination of benzylic compounds using N-bromosuccinimide (NBS) and a compact fluorescent lamp (CFL) to activate the radical reactions . This method ensures high efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzyl bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-propionamide.
Alogliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor with a similar cyano group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a cyano and a cyclopropyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(16)14(18)17(13-6-7-13)9-12-5-3-2-4-11(12)8-15/h2-5,10,13H,6-7,9,16H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQBXYUWXVSGOT-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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